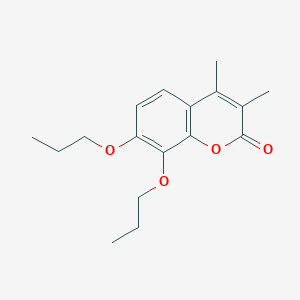
N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as SUL-121, is a sulfonamide compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide is believed to act as a modulator of ion channels, specifically the voltage-gated sodium channels and the N-type calcium channels. By binding to these channels, this compound can alter their activity and thus affect the release of neurotransmitters and the signaling pathways involved in neuronal communication.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect the release of neurotransmitters such as glutamate and GABA, as well as modulate the activity of various signaling pathways involved in neuronal communication. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its specificity for certain ion channels, which allows for more targeted and precise studies. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be limited to certain cell types or signaling pathways.
Orientations Futures
There are several potential future directions for research on N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide, including further studies on its mechanism of action and its potential applications in the treatment of neurological and inflammatory disorders. Additionally, the development of more specific and potent analogs of this compound may lead to new insights into the role of ion channels in neuronal communication and the development of new therapies for neurological disorders.
Méthodes De Synthèse
The synthesis of N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide involves the reaction of 4-methoxyaniline with tert-butyl chloroformate, followed by the addition of N-acetylsulfanilyl chloride. The resulting product is then purified using column chromatography to yield pure this compound.
Applications De Recherche Scientifique
N-acetyl-4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitter release, and neuronal signaling pathways. It has also been found to have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H23NO4S |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)sulfonyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H23NO4S/c1-14(21)20(16-8-10-17(24-5)11-9-16)25(22,23)18-12-6-15(7-13-18)19(2,3)4/h6-13H,1-5H3 |
Clé InChI |
RWEHMMKDXPDEGU-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)


